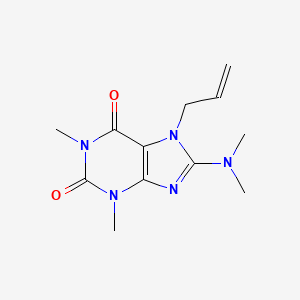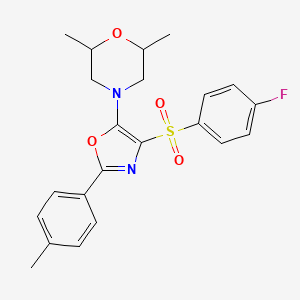![molecular formula C19H15F3N4O B2427451 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034562-22-4](/img/structure/B2427451.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as BPI-002, is a small molecule inhibitor that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has shown promising results in laboratory experiments, particularly in the area of cancer research. In
Aplicaciones Científicas De Investigación
Pharmacological Research
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is utilized in pharmacological studies for its role as a potent inhibitor in biological systems. For instance, derivatives like 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) are studied for their effects in modulating inflammation and protecting against conditions such as hypertension, neuropathic pain, and neurodegeneration. These compounds are metabolized into various biologically active metabolites, illustrating their potential for clinical development and understanding the pharmacokinetics and safety profiles of sEH inhibitors (De-bin Wan et al., 2019).
Chemical Synthesis and Molecular Structure
Research on the structure and synthesis of compounds related to 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea contributes to the development of novel chemical entities. Studies focus on understanding the interactions and structural formations of urea derivatives with other chemical groups, providing insights into their potential applications in designing new molecules with specific functions. For example, the complexation-induced unfolding of heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes is of particular interest in the field of supramolecular chemistry (P. Corbin et al., 2001).
Materials Science
In the realm of materials science, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea and its derivatives find applications in the synthesis and characterization of metal-organic frameworks (MOFs) and other coordination complexes. These materials are investigated for their unique properties and potential uses in catalysis, gas storage, and separation technologies. The influence of different anions on the structure of these frameworks highlights the versatility and adaptability of urea derivatives in materials design (P. Díaz et al., 2006).
Antiproliferative Activity
Derivatives of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea are explored for their antiproliferative activity against various cancer cell lines. The synthesis and evaluation of these compounds provide valuable data for the development of new anticancer agents, showcasing the potential therapeutic applications of urea derivatives in oncology research (Jian Feng et al., 2020).
Propiedades
IUPAC Name |
1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-5-1-2-6-16(15)26-18(27)25-11-13-7-9-24-17(10-13)14-4-3-8-23-12-14/h1-10,12H,11H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAZMIJMFQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2427378.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate](/img/structure/B2427388.png)
![3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid](/img/structure/B2427389.png)

![5-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2427391.png)